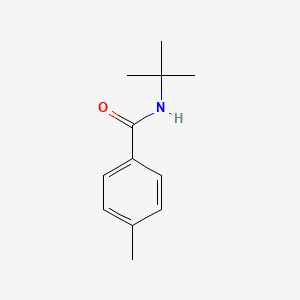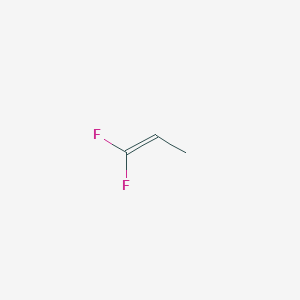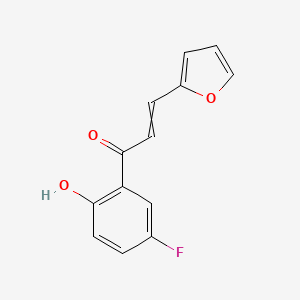
2-(2-碘乙基)-2-甲基-1,3-二噁烷
描述
The compound of interest, 2-(2-Iodoethyl)-2-methyl-1,3-dioxolane, is a derivative of 1,3-dioxolane, which is a heterocyclic acetal and can be used as a solvent or as an intermediate in organic synthesis. While the specific compound is not directly studied in the provided papers, related compounds such as 2-(2′,4′-dichlorophenyl)-4-methylene-1,3-dioxolane , 2-methyloxolane (2-MeOx) , and 2-(2-nitroethyl)-1,3-dioxolane have been synthesized and analyzed for various applications, including polymerization and as reagents for synthesizing other organic compounds.
Synthesis Analysis
The synthesis of related 1,3-dioxolane compounds involves various chemical routes. For instance, 2-(2′,4′-dichlorophenyl)-4-methylene-1,3-dioxolane was synthesized and polymerized using radical and cationic routes . Another compound, 2-methyl-1,3-dioxolane-2-ethanol, was prepared from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of 2-(2-Iodoethyl)-2-methyl-1,3-dioxolane.
Molecular Structure Analysis
The molecular structure of 1,3-dioxolane derivatives has been a subject of study. For example, the structure of a dimerized 1,3-dioxolane derivative was determined by X-ray diffraction . The geometrical isomers of various substituted 1,3-dioxolanes were also prepared and identified using nuclear magnetic resonance (NMR) spectroscopy . These studies highlight the importance of analytical techniques in determining the structure of such compounds.
Chemical Reactions Analysis
The reactivity of 1,3-dioxolane derivatives has been explored in several studies. The compound 2-(2-nitroethyl)-1,3-dioxolane was used as a reagent for synthesizing jasmonoid and prostaglandin intermediates, demonstrating its versatility in organic synthesis . Additionally, the cationic polymerization of 2-(multimethoxy)phenyl-4-methylene-1,3-dioxolane derivatives was investigated, showing the potential for ring-opening polymerization and cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxolane derivatives are crucial for their application in various fields. The review on 2-methyloxolane (2-MeOx) discusses its properties as a bio-based solvent, including its solvent power, extraction efficiency, toxicological profile, and environmental impacts . These properties are essential for considering the use of 2-(2-Iodoethyl)-2-methyl-1,3-dioxolane in similar applications.
科学研究应用
聚合物合成和表征
2-(2-碘乙基)-2-甲基-1,3-二噁烷,1,3-二噁烷的衍生物,因其在聚合物合成中的作用而受到研究。例如,Coskun 等人 (1998) 使用光谱方法和热降解分析研究了类似化合物聚[(2-苯基-1,3-二噁烷-4-基)甲基甲基丙烯酸酯]的聚合。他们发现,该聚合物的热降解产生各种挥发性产物,包括单体,表明其在制造特种聚合物方面的潜力 (Coskun 等,1998)。
有机合成
在有机合成中,1,3-二噁烷的衍生物已被用作关键中间体。例如,Petroski (2002) 演示了 2-甲基-1,3-二噁烷-2-乙醇和 2-(2-溴乙基)-2-甲基-1,3-二噁烷的有效制备,突出了它们作为甲基乙烯基酮当量的用途。这展示了 1,3-二噁烷衍生物在合成各种有机化合物方面的多功能性 (Petroski, 2002)。
催化过程
1,3-二噁烷衍生物也已在催化过程中得到探索。Hirano 等人 (2000) 使用 1,3-二噁烷和分子氧开发了一种新的烯烃羟基酰化反应,由 N-羟基邻苯二甲酰亚胺催化,表明了这些化合物在催化中的潜力 (Hirano 等,2000)。
电化学应用
1,3-二噁烷衍生物在电化学中的应用,特别是在电池技术中,一直是研究的主题。Goldman 等人 (1989) 研究了 LiAsF6/1,3-二噁烷在可充电锂电池中的稳定性,揭示了这些化合物在提高电池性能方面的重要性 (Goldman 等,1989)。
作用机制
The mechanism of action of similar compounds has been reported. For instance, a study reported the use of 2-aroylindole and dihydronaphthalene analogues of CA-4, which show strong inhibition on tubulin polymerization . Another study reported the reaction of the highly reactive ether ethylene oxide with water .
安全和危害
属性
IUPAC Name |
2-(2-iodoethyl)-2-methyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO2/c1-6(2-3-7)8-4-5-9-6/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVDTZCWOQEFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452668 | |
| Record name | 2-(2-iodoethyl)-2-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Iodoethyl)-2-methyl-1,3-dioxolane | |
CAS RN |
53750-51-9 | |
| Record name | 2-(2-iodoethyl)-2-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[3.1.0]hexan-2-one](/img/structure/B3031509.png)









![4-[1,1,2,2-Tetrafluoro-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B3031522.png)


![2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol](/img/structure/B3031526.png)